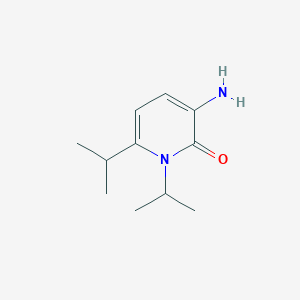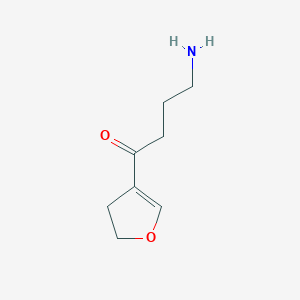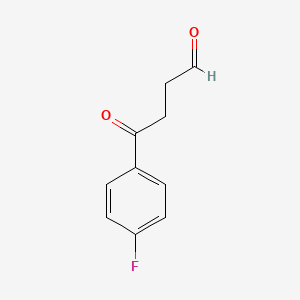
4-(4-Fluorophenyl)-4-oxobutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-4-oxobutanal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanal group with a ketone functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-4-oxobutanal can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to introduce the butanal group. For instance, a typical synthetic route might involve the use of a Grignard reagent followed by oxidation to form the desired ketone functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)-4-oxobutanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-(4-Fluorophenyl)butanoic acid.
Reduction: Formation of 4-(4-Fluorophenyl)-4-hydroxybutanal.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-4-oxobutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)-4-oxobutanal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For instance, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in its boronic acid functionality.
Benzyl(4-fluorophenyl)phenylphosphine oxide: Contains a similar fluorophenyl group but has a phosphine oxide functionality.
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-4-oxobutanal |
InChI |
InChI=1S/C10H9FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-7H,1-2H2 |
Clave InChI |
IUPCCVUTZAKOGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


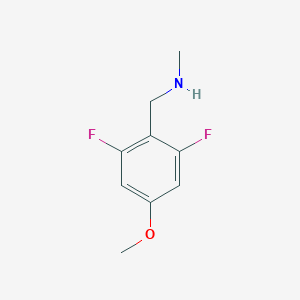

![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)
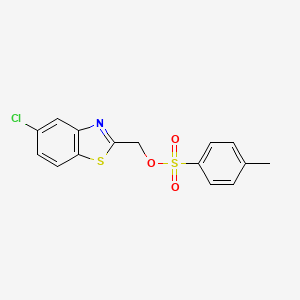
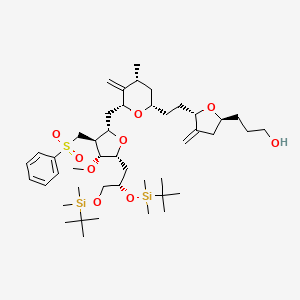
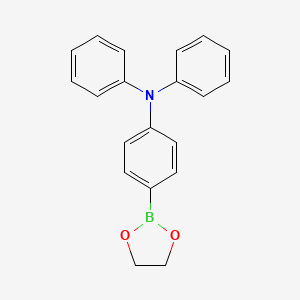
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
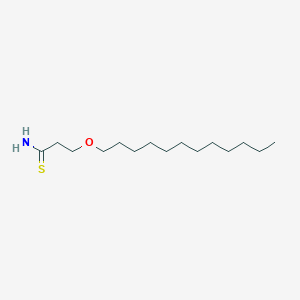
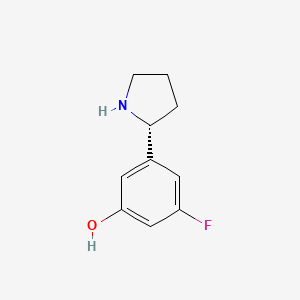
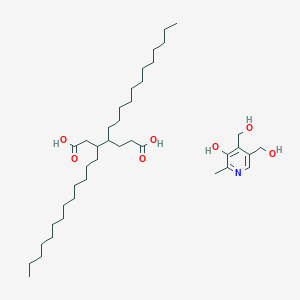
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
